molecular formula C15H22F6N2O4S2 B8201852 N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

Cat. No.: B8201852
M. Wt: 472.5 g/mol
InChI Key: REYBKXICDFBMEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is typically synthesized through a liquid-liquid phase transfer reaction. One common method involves the reaction of pyridine with trifluoromethanesulfonyl imide and octyl bromide . The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Organic solvents such as dichloromethane

    Catalyst: Phase transfer catalysts like tetrabutylammonium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled addition of reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced pyridinium compounds .

Mechanism of Action

The mechanism by which N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions and hydrogen bonding. These interactions facilitate various chemical processes, including catalysis and solvation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring low volatility and high thermal stability .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-octylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.C2F6NO4S2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYBKXICDFBMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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